molecular formula C20H12BrN3O B2358374 2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile CAS No. 302552-88-1

2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile

Cat. No. B2358374
CAS RN: 302552-88-1
M. Wt: 390.24
InChI Key: JAGUUFWPKNAPSG-SDNWHVSQSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

The molecular structure of compounds containing the 1H-benzo[d]imidazol-2-yl moiety can be confirmed by various spectroscopic techniques such as IR, 1 H NMR, EI-MS and elemental analysis studies .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of compounds containing the 1H-benzo[d]imidazol-2-yl moiety can vary depending on the specific compound and its biological target. For example, some compounds containing this moiety have been found to inhibit certain isoforms of human carbonic anhydrase, a key enzyme involved in many physiological processes .

Future Directions

The development of new drugs often involves the design and synthesis of compounds with heterocyclic moieties, such as 1H-benzo[d]imidazol-2-yl. These compounds can show a broad range of biological activities and can be used to treat various diseases . Therefore, the future research in this area may focus on the design and synthesis of more potent and selective inhibitors of specific biological targets.

properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN3O/c21-15-7-5-13(6-8-15)19-10-9-16(25-19)11-14(12-22)20-23-17-3-1-2-4-18(17)24-20/h1-11H,(H,23,24)/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGUUFWPKNAPSG-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302552-88-1
Record name 2-(1H-BENZIMIDAZOL-2-YL)-3-(5-(4-BROMOPHENYL)-2-FURYL)ACRYLONITRILE
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